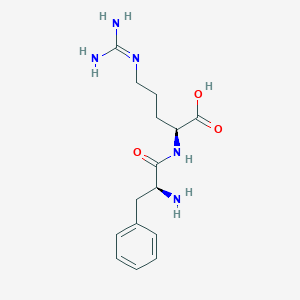
Phe-arg
Übersicht
Beschreibung
“Phe-Arg” refers to a dipeptide consisting of the amino acids phenylalanine (Phe) and arginine (Arg). It’s a part of various larger peptides and proteins .
Synthesis Analysis
The synthesis of “Phe-Arg” can be achieved through standard peptide synthesis methods. For instance, a study describes the synthesis of a cyclic decapeptide that includes the “Phe-Arg” sequence . Another research discusses the synthesis of a peptide with a “Phe-Arg” sequence for self-assembly in nanomedicine .Chemical Reactions Analysis
“Phe-Arg” can participate in various chemical reactions, particularly those involved in peptide self-assembly . It’s also involved in enzymatic reactions, as seen in the study of anion-π interactions in biomolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “Phe-Arg” can be influenced by its context within a larger peptide or protein. For instance, peptides containing the “Phe-Phe” motif, which includes “Phe-Arg”, can self-assemble into nanostructures and hydrogels with unique properties .Wissenschaftliche Forschungsanwendungen
Anticoagulant Properties
D-Phe-Pro-Arg-H sulfate, a tripeptide aldehyde, is recognized for its highly active and selective anticoagulant properties. Studies have found it to be an effective inhibitor of thrombin both in vitro and in vivo. However, its stability in neutral aqueous solutions at higher temperatures is limited, leading to its transformation into an inactive compound. The development of its stable N-methyl derivative, D-MePhe-Pro-Arg-H, addressed this issue, retaining the high activity and selectivity of the parent compound without the instability issue (Bajusz et al., 1990).
Influence on Physicochemical Properties of Starch
The addition of amino acids like phenylalanine (Phe) and arginine (Arg) to potato starch can significantly affect its physicochemical properties. Charge-carrying amino acids like Arg showed notable effects, such as decreasing swelling power, solubility, and light transmittance of potato starch gels. This suggests potential applications in modifying the textural and nutritional properties of starch-based products (Cui et al., 2014).
Structural Analysis and Drug Design
A comprehensive structure-activity relationship study of opiorphin, which includes Phe, highlighted the significance of Phe in inhibiting neprilysin and aminopeptidase N. This study offers insights into developing potent and stable analogues for potential analgesic applications (Rosa et al., 2012).
Neuronal System Research
Research on Phe-Met-Arg-Phe-NH2 (a molluskan cardioexcitatory peptide) in rats revealed a widespread neuronal system in the brain and spinal cord. This peptide differs from neurons labeled by antibodies to Met-enkephalin, indicating distinct functions and potential applications in neuroscience research (Weber et al., 1981).
Peptide Self-Assembly
Studies on [Arg-Phe]4, an octapeptide with an alternating sequence of arginine and phenylalanine, revealed its self-assembly into spheroidal aggregates and fibrils. This provides valuable insights into the aggregation process and structure of self-assembled peptides, with potential applications in materials science and nanotechnology (Decandio et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILORBBPKKGRI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924605 | |
| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-arg | |
CAS RN |
1238-09-1 | |
| Record name | L-Phenylalanyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




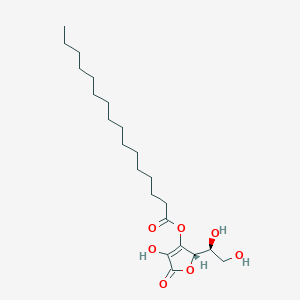
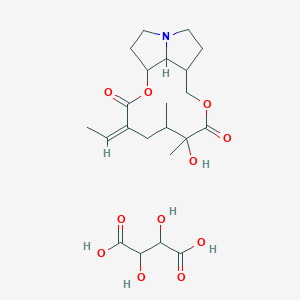
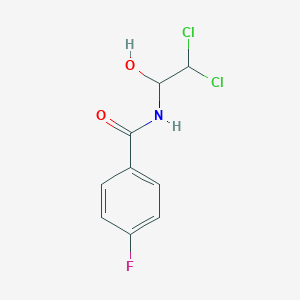

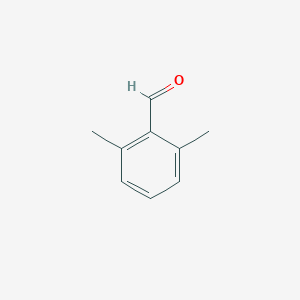
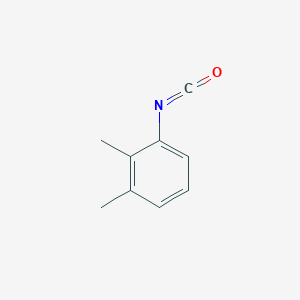

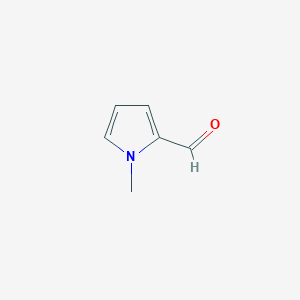
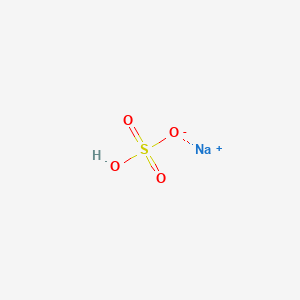
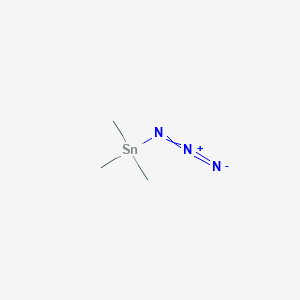

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
